N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide
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Description
Scientific Research Applications
Polyketide Biosynthesis and Biological Activity
Research on polyketides derived from endophytic fungi, like the study by Li et al. (2018), delves into the isolation of new polyketides and their potential bioactivities. While this study does not directly involve N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide, it highlights the significance of polyketide biosynthesis pathways and their post-modification, which can be relevant for understanding the synthesis and application of complex organic molecules, including N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide (Li et al., 2018).
Radiolabeling for Imaging Applications
The synthesis of radiolabeled compounds, as described by Takashima-Hirano et al. (2012), demonstrates the application of complex organic molecules in medical imaging. This study showcases the potential for molecules like N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide to be used in the development of diagnostic tools, particularly through palladium-mediated carbonylation for PET imaging (Takashima-Hirano et al., 2012).
Antineoplastic and Antimonoamineoxidase Properties
Research on the synthesis and evaluation of new compounds for antineoplastic and antimonoamineoxidase activities provides insights into the therapeutic potential of complex organic molecules. Markosyan et al. (2010) explored the synthesis and biological activities of novel benzofuran derivatives, indicating a route for the discovery of new treatments based on structural analogs of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide (Markosyan et al., 2010).
Sigma Receptor Binding and Antiproliferative Activity
Studies on the modification of piperidine rings in N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl) derivatives by Berardi et al. (2005) highlight the exploration of selective binding and activity at sigma receptors. This research suggests the potential for molecules like N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide to act as tools in tumor research and therapy, demonstrating significant antiproliferative activity and sigma receptor interaction (Berardi et al., 2005).
properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-25-17-8-4-7-15-11-18(26-19(15)17)20(23)22-13-21(24)10-9-14-5-2-3-6-16(14)12-21/h2-8,11,24H,9-10,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFRSMWHJSXCEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3(CCC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide |
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